molecular formula C18H13N3OS B2496339 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone CAS No. 690961-51-4

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone

Cat. No.: B2496339
CAS No.: 690961-51-4
M. Wt: 319.38
InChI Key: YHBZGJWBBXSWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel antimicrobial agents . This molecule incorporates the [1,2,4]triazolo[4,3-a]quinoline scaffold, a privileged structure known to contribute to diverse biological activities . The structural motif of a 1,2,4-triazole fused with a quinoline system is a key pharmacophore, with the triazole ring capable of forming multiple non-covalent interactions, such as hydrogen bonding, with biological targets, thereby improving binding affinity and influencing the compound's physicochemical properties . The specific presence of a thioether linkage to a phenylethanone group is a structural feature that can be explored to modulate the compound's properties and activity. Research on closely related analogues has demonstrated that similar structures exhibit promising in vitro inhibitory effects against a range of bacterial and fungal pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . Furthermore, such compounds have shown good affinity in molecular docking studies with enzyme targets like dihydrofolate reductase (DHFR), suggesting a potential mechanism of action for their antimicrobial effects . The [1,2,4]triazolo[4,3-a]pyridine/quinoline chemotype is also being investigated in other therapeutic areas, including as a scaffold for inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), highlighting its versatility in drug discovery . This product is intended for research purposes only, specifically for hit identification, lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-phenyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-16(14-7-2-1-3-8-14)12-23-18-20-19-17-11-10-13-6-4-5-9-15(13)21(17)18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBZGJWBBXSWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiosemicarbazide to form the triazoloquinoline core, followed by further functionalization to introduce the phenylethanone group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis routes to scale up the production while ensuring purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This compound may also inhibit specific enzymes or receptors involved in cell signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

The triazoloquinoline derivative can be compared to three primary analogs from the evidence:

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-phenylethanone
  • Core Structure: Replaces the quinoline ring with a smaller pyridine ring.
  • Impact: Pyridine’s smaller ring reduces molecular weight (MW: ~295 g/mol vs. quinoline’s estimated ~345 g/mol) and alters electronic properties. Pyridine’s lower aromaticity may decrease binding affinity to hydrophobic targets compared to quinoline .
Pyrrolo-Triazolo-Pyrazine Derivatives
  • Core Structure : Features a pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine system (e.g., compounds from ).
  • Impact : The fused pyrrole and pyrazine rings increase structural complexity and hydrogen-bonding capacity. These derivatives often include cyclopentyl or tetrahydro-pyran groups, enhancing 3D conformational diversity for receptor binding .
  • Applications : Patent data suggest use in oncology, likely targeting protein-protein interactions or allosteric enzyme sites.
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine Hydrochloride
  • Substituent: Replaces the thioether-phenylethanone group with an ethylamine hydrochloride moiety.
  • Impact : The amine group increases water solubility (due to hydrochloride salt) but may reduce membrane permeability. The absence of the aromatic ketone diminishes lipophilicity (lower logP) .

Key Research Findings

  • Bioactivity: Triazoloquinoline’s extended aromatic system may improve binding to ATP pockets in kinases compared to pyridine analogs, as seen in related quinoline-based drugs .
  • Metabolic Stability : The thioether bridge in the target compound likely resists oxidative metabolism better than ether-linked analogs, extending half-life .

Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone is a member of the triazoloquinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H18N4OS
  • Molar Mass : 362.45 g/mol
  • CAS Number : 671199-17-0

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. By disrupting these processes, the compound can exert cytotoxic effects on rapidly dividing cells, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance:
    • HepG2 (liver cancer): IC50 = 6.29 μM
    • HCT-116 (colon cancer): IC50 = 2.44 μM

These values suggest that the compound is particularly effective against HCT-116 cells compared to HepG2 cells .

Topoisomerase II Inhibition

Inhibition of Topo II is a critical mechanism through which this compound exerts its cytotoxic effects. Comparative studies with doxorubicin (a well-known Topo II inhibitor) revealed that:

CompoundIC50 Value (μM)
Doxorubicin8.23
This compound15.16

This indicates that while the compound is less potent than doxorubicin, it still possesses notable inhibitory activity against Topo II .

Study on Cytotoxicity and DNA Interaction

A study published in PMC highlighted that derivatives of triazoloquinolines exhibit enhanced cytotoxicity due to their ability to form hydrogen bonds with DNA. The presence of bulky substituents in the structure was found to influence binding affinity and cytotoxic activity negatively .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from basic precursors to form the triazoloquinoline core followed by thiolation and acetamide formation. Variations in substituents were shown to significantly affect biological activity; for example:

  • Compounds with trifluoromethyl groups exhibited increased lipophilicity and binding affinity towards DNA .

Q & A

Q. What are the recommended synthetic pathways for 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone, and how can reaction conditions be optimized?

Synthesis typically involves coupling reactions between thiol-containing triazoloquinoline precursors and phenylethanone derivatives. Key steps include:

  • Thiol activation : Use of coupling agents like EDCI or DCC to facilitate sulfur bonding between triazoloquinoline and phenylethanone moieties .
  • Inert conditions : Reactions conducted under nitrogen/argon to prevent oxidation of the thioether bond .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while lower temperatures (0–25°C) minimize side reactions .
  • Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >75% purity .

Q. How is the structural characterization of this compound validated?

Critical analytical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH2_2) and aromatic proton environments .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

While direct data on this compound is limited, related triazoloquinoline derivatives exhibit:

  • Kinase inhibition : Binding to ATP pockets in kinases (e.g., EGFR, CDK2) via hydrogen bonding with the triazole ring .
  • Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., Cl, CF3_3) on the phenyl ring .
  • Fluorescent properties : Triazoloquinoline cores show potential as probes for cellular imaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies arise from solvent polarity and oxidation susceptibility:

  • Solubility : LogP calculations predict moderate lipophilicity (~2.5–3.5), but experimental solubility varies in DMSO vs. aqueous buffers. Use Hansen solubility parameters to select optimal solvents .
  • Stability : Thioether bonds degrade under UV light or acidic conditions. Stability studies should include:
    • pH profiling : Monitor degradation via HPLC at pH 2–9 .
    • Light exposure tests : Compare half-lives in amber vs. clear vials .

Q. What structure-activity relationship (SAR) strategies enhance target selectivity?

Modifications to the triazoloquinoline and phenylethanone regions influence activity:

Modification Site Functional Group Biological Impact Reference
Triazole ringMethyl substitution↑ Kinase inhibition
Quinoline C-2 positionElectron-withdrawing groups (e.g., CF3_3)↑ Antimicrobial potency
Phenylethanone moietyHalogenation (Cl, F)↑ Metabolic stability

Q. How can analytical methods be optimized for detecting trace impurities?

  • LC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile for baseline separation of degradation products .
  • Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and oxidative stress (H2_2O2_2) to identify critical impurities .

Q. What kinetic insights govern its reactivity in nucleophilic substitution reactions?

The thioether group participates in SN2 reactions, but steric hindrance from the triazoloquinoline ring slows kinetics. Key findings:

  • Rate constants : Determined via pseudo-first-order kinetics with varying nucleophile concentrations (e.g., NaN3_3, NaSH) .
  • Activation energy : Calculated using Arrhenius plots (Ea_a ~45–60 kJ/mol) .

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